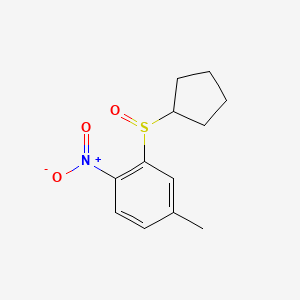

3-Cyclopentanesulfinyl-4-nitrotoluene

Beschreibung

Eigenschaften

Molekularformel |

C12H15NO3S |

|---|---|

Molekulargewicht |

253.32 g/mol |

IUPAC-Name |

2-cyclopentylsulfinyl-4-methyl-1-nitrobenzene |

InChI |

InChI=1S/C12H15NO3S/c1-9-6-7-11(13(14)15)12(8-9)17(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI-Schlüssel |

KAPLMKZOZAHCHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)C2CCCC2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Nitrotoluene Derivatives

Key Observations:

Substituent Effects :

- The sulfinyl group in 3-Cyclopentanesulfinyl-4-nitrotoluene provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing sulfonic acid (-SO₃H) group in 4-nitrotoluene-2-sulfonic acid. This difference influences reactivity in electrophilic substitution or catalysis.

- Halogenated derivatives like 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene exhibit enhanced stability and lipophilicity, making them suitable for agrochemical applications .

Chirality and Asymmetry :

- The cyclopentanesulfinyl group introduces a stereogenic center, a feature absent in simpler analogs like 4-nitrotoluene. This property is critical for enantioselective synthesis in pharmaceuticals.

Molecular Weight and Solubility :

- 3-Cyclopentanesulfinyl-4-nitrotoluene has a higher molecular weight (253.07 g/mol) than 4-nitrotoluene (137.14 g/mol), likely reducing volatility but increasing solubility in polar aprotic solvents.

Reactivity Trends: Nitro groups (-NO₂) in all compounds direct electrophilic attacks to meta/para positions, but substituents like -CF₃ or -Cl in halogenated derivatives further modulate reactivity and regioselectivity .

Q & A

Q. How can researchers ensure accurate quantification of 3-Cyclopentanesulfinyl-4-nitrotoluene in complex mixtures using chromatographic techniques?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, employing the compound as a reference standard. Calibrate the system using serial dilutions (e.g., 0.1–100 µg/mL) and validate retention time consistency against known standards. For complex matrices, combine with solid-phase extraction (SPE) to reduce interference. Cross-validate results using mass spectrometry (LC-MS) for confirmatory analysis . Reference standards for structurally similar nitroaromatics (e.g., 4-amino-2-nitrotoluene) can guide method optimization .

Q. What spectroscopic methods are recommended for characterizing the structural integrity of 3-Cyclopentanesulfinyl-4-nitrotoluene?

- Methodological Answer : Perform 1H/13C NMR to confirm substituent positions (e.g., sulfinyl and nitro groups) and assess purity. Use FT-IR to identify functional groups (e.g., S=O stretching at ~1050 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). For molecular weight confirmation, employ electron ionization mass spectrometry (EI-MS) , comparing fragmentation patterns to databases like NIST Chemistry WebBook. Reference cyclopentane derivatives’ spectral data for interpretation .

Q. What systematic approach should be taken to review existing synthesis protocols for 3-Cyclopentanesulfinyl-4-nitrotoluene?

- Methodological Answer : Conduct a structured literature review using SciFinder or Reaxys with search terms like “sulfinyl nitrotoluene synthesis” and “cyclopentane functionalization.” Filter results by reaction type (e.g., Friedel-Crafts alkylation, nitration) and analyze yields, solvent systems, and catalytic conditions. Prioritize protocols with >80% yield and scalability notes. Cross-reference with patents for novel methodologies .

Advanced Research Questions

Q. How can conflicting spectral data for 3-Cyclopentanesulfinyl-4-nitrotoluene derivatives be systematically resolved?

- Methodological Answer : Apply multi-technique validation : Compare NMR, IR, and MS data across independent labs to identify instrumental artifacts. Use computational chemistry (e.g., DFT simulations) to predict spectral profiles and reconcile discrepancies. For polymorphic forms, employ X-ray crystallography or DSC to assess crystal structure impacts. Statistical tools like PCA can isolate outlier datasets .

Q. What strategies are effective in designing 3-Cyclopentanesulfinyl-4-nitrotoluene derivatives with enhanced bioactivity and reduced ecological toxicity?

- Methodological Answer : Develop a structure-activity relationship (SAR) framework:

- Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to modulate nitro group reactivity.

- Test derivatives in in vitro bioassays (e.g., enzyme inhibition for agrochemical targets) and ecotoxicity models (e.g., Daphnia magna LC50). Prioritize candidates with <10% toxicity to non-target organisms. Use QSAR models to predict environmental persistence .

Q. When encountering contradictory bioactivity data in studies of 3-Cyclopentanesulfinyl-4-nitrotoluene analogs, what analytical frameworks can be applied to reconcile discrepancies?

- Methodological Answer : Implement meta-analysis to aggregate data across studies, adjusting for variables like concentration ranges (e.g., IC50 vs. EC50) and assay conditions (pH, temperature). Apply mixed-effects models to account for inter-lab variability. Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How can researchers determine the phase transition properties (e.g., melting point) of 3-Cyclopentanesulfinyl-4-nitrotoluene experimentally?

- Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge. Calibrate the instrument with indium (melting point: 156.6°C). For hygroscopic samples, employ thermogravimetric analysis (TGA) to rule out decomposition. Compare results with cyclopentane analogs (e.g., 4-methylcyclopentene: Tₘ = -95°C, Tᵦ = 108°C) to contextualize thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.